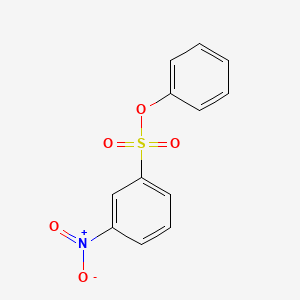

Phenyl 3-nitrobenzenesulfonate

Description

Phenyl 3-nitrobenzenesulfonate (CAS 13653-18-4, C₁₂H₉NO₅S) is a sulfonate ester characterized by a nitro group (-NO₂) at the meta position of the benzenesulfonate moiety and a phenyl ester group. This compound is widely utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and specialty chemicals. Its nitro group confers strong electron-withdrawing properties, influencing reactivity in substitution and coupling reactions. Applications include its role in synthesizing aromatase inhibitors (e.g., derivatives in ) and as a precursor in microbial metabolism studies .

Properties

IUPAC Name |

phenyl 3-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5S/c14-13(15)10-5-4-8-12(9-10)19(16,17)18-11-6-2-1-3-7-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRIIYJVEICKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068317 | |

| Record name | Benzenesulfonic acid, 3-nitro-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41480-04-0 | |

| Record name | Phenyl 3-nitrobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41480-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 3-nitro-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041480040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl 3-nitrobenzenesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 3-nitro-, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 3-nitro-, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorosulfonation of Nitrobenzene

Nitrobenzene reacts with chlorosulfonic acid ($$ \text{HSO}_3\text{Cl} $$) at elevated temperatures (90–120°C) to yield 3-nitrobenzenesulfonyl chloride. The reaction proceeds via electrophilic aromatic substitution, with the nitro group directing sulfonation to the meta position. A typical protocol involves:

- Dropwise addition of nitrobenzene to excess chlorosulfonic acid under nitrogen.

- Gradual heating to 105°C with agitation for 6–8 hours.

- Quenching the mixture with ice-water to precipitate the product.

This method achieves yields of 79–90%, though impurities such as ortho- and para-isomers necessitate recrystallization from chlorinated solvents.

Alternative Routes

Phosphorus oxychloride ($$ \text{POCl}_3 $$) mediated chlorination of sodium 3-nitrobenzenesulfonate in sulfolane provides a higher-purity alternative, albeit with increased cost.

Esterification of Phenol with 3-Nitrobenzenesulfonyl Chloride

The core synthesis of this compound involves a base-catalyzed nucleophilic acyl substitution.

Reaction Mechanism and Conditions

Phenol reacts with 3-nitrobenzenesulfonyl chloride in anhydrous dichloromethane ($$ \text{CH}2\text{Cl}2 $$) or tetrahydrofuran (THF) under basic conditions. Triethylamine ($$ \text{Et}_3\text{N} $$) or pyridine neutralizes the liberated HCl, shifting the equilibrium toward product formation. A representative procedure includes:

- Dissolving phenol (1.0 equiv) and 3-nitrobenzenesulfonyl chloride (1.1 equiv) in $$ \text{CH}2\text{Cl}2 $$.

- Adding $$ \text{Et}_3\text{N} $$ (1.2 equiv) dropwise at 0°C.

- Stirring the mixture at room temperature for 12 hours.

The reaction typically achieves 81% isolated yield after purification.

Optimization Parameters

- Solvent : Polar aprotic solvents (e.g., $$ \text{CH}2\text{Cl}2 $$) enhance reactivity over protic solvents, which risk hydrolyzing the sulfonyl chloride.

- Temperature : Reactions conducted at 0°C to 25°C minimize side reactions like polysulfonation.

- Stoichiometry : A 10% excess of sulfonyl chloride ensures complete phenol consumption.

Purification and Characterization

Recrystallization

This compound’s crystalline nature permits efficient purification via recrystallization. A 2:1 mixture of diethyl ether and petroleum ether yields white crystalline solids with a melting point of 93–96°C. This method circumvents column chromatography, reducing production costs.

Spectroscopic Data

- $$ ^1\text{H NMR} $$ (300 MHz, CDCl$$ _3 $$) : δ 7.04–8.44 ppm (aromatic protons), integrating for nine hydrogens.

- IR (ATR) : Peaks at 1176 cm$$ ^{-1} $$ (S=O stretch) and 1528 cm$$ ^{-1} $$ (NO$$ _2 $$ asymmetric stretch).

- Elemental Analysis : Calculated for $$ \text{C}{12}\text{H}9\text{NO}_5\text{S} $$: C 51.3%, H 4.9%, N 4.0%; Found: C 51.0%, H 4.8%, N 4.0%.

Comparative Analysis of Sulfonate Synthesis Methodologies

The table below contrasts key preparation methods for this compound:

The standard method balances yield and practicality, while silyl protection strategies, though higher-yielding, introduce additional synthetic steps.

Challenges and Mitigation Strategies

- Hydrolysis of Sulfonyl Chloride : Moisture exposure degrades 3-nitrobenzenesulfonyl chloride. Rigorous anhydrous conditions and molecular sieves mitigate this.

- Byproduct Formation : Excess phenol leads to diaryl sulfones. Maintaining a 1.1:1 molar ratio of sulfonyl chloride to phenol suppresses this.

Industrial and Research Applications

This compound serves as:

- Electrophilic Partner : In SNAr reactions with amines, yielding para-substituted anilines.

- Polymer Precursor : Sulfonate esters modify polymer backbones for enhanced thermal stability.

- Pharmaceutical Intermediate : Aromatase inhibitors and kinase regulators leverage its nitro group for targeted activity.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-nitrobenzenesulfonate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines or alcohols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The phenyl ring can undergo oxidation reactions to form various oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used along with hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

Nucleophilic Substitution: Products include phenyl ethers or phenylamines.

Reduction: The major product is phenyl 3-aminobenzenesulfonate.

Oxidation: Products include phenyl 3-nitrobenzenesulfonic acid and other oxidized derivatives.

Scientific Research Applications

Phenyl 3-nitrobenzenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of phenyl 3-nitrobenzenesulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack. This compound can also undergo reduction and oxidation reactions, altering its chemical structure and reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in substituents on the benzene ring or ester group, leading to distinct chemical and physical properties:

Table 1: Comparative Structural and Functional Properties

| Compound Name | Substituents | Key Functional Groups | Molecular Formula |

|---|---|---|---|

| Phenyl 3-nitrobenzenesulfonate | Phenyl, 3-NO₂ | Sulfonate ester, nitro | C₁₂H₉NO₅S |

| Sodium 3-nitrobenzenesulfonate | Sodium, 3-NO₂ | Sulfonate salt, nitro | C₆H₄NNaO₅S |

| 4-Nitrothis compound | 4-NO₂ phenyl, 3-NO₂ | Sulfonate ester, nitro | C₁₂H₈N₂O₇S |

| (S)-Glycidyl 3-nitrobenzenesulfonate | (S)-Glycidyl, 3-NO₂ | Sulfonate ester, epoxide | C₉H₉NO₆S |

| Phenyl 3-aminobenzenesulfonate | Phenyl, 3-NH₂ | Sulfonate ester, amino | C₁₂H₁₁NO₃S |

Physicochemical Properties

Solubility and Reactivity

- This compound: Low water solubility due to the hydrophobic phenyl ester; soluble in organic solvents like ethanol. Reactivity dominated by nitro group electrophilicity .

- Sodium 3-nitrobenzenesulfonate : Highly water-soluble (even at RT), enabling use in aqueous industrial processes (e.g., dyeing, electroplating) .

- (S)-Glycidyl 3-nitrobenzenesulfonate : Soluble in polar aprotic solvents; epoxide group enables ring-opening reactions for pharmaceutical intermediates .

Thermal and Crystalline Properties

Spectroscopic and Analytical Profiles

- Spectrophotometry : Nitro groups in 3-nitrobenzenesulfonates exhibit strong absorbance in UV-Vis spectra (e.g., λₘₐₓ ~510 nm in alkaline media with azo coupling agents) .

- Chromatography : HPLC methods are effective for trace analysis of nitro-containing sulfonates in pharmaceuticals, with retention times influenced by substituent polarity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing phenyl 3-nitrobenzenesulfonate derivatives, and how are yields maximized?

- Methodology : A high-yield (95%) synthesis of structurally related compounds (e.g., 4-(tert-butyldimethylsilyloxy)this compound) involves nucleophilic substitution under anhydrous conditions, using aprotic solvents like dichloromethane and a base such as triethylamine to deprotonate intermediates. Reaction progress is monitored via TLC, and purification employs column chromatography with silica gel .

- Key Analytical Tools : IR spectroscopy (e.g., NO₂ stretching at 1542 cm⁻¹ and 1377 cm⁻¹) and ¹H/¹³C NMR (e.g., aromatic proton signals at δ 8.65–6.72 ppm) confirm functional group integrity and regioselectivity .

Q. How can researchers ensure the purity of this compound intermediates during synthesis?

- Purity Assurance : Post-synthesis, purity is validated using HPLC with UV detection (λ = 254 nm) or GC-MS for volatile byproducts. Recrystallization from ethanol/water mixtures enhances crystalline purity. Residual solvents are quantified via headspace gas chromatography .

- Handling Precautions : Use nitrogen atmospheres to prevent hydrolysis or oxidation. Store intermediates in amber vials at –20°C to avoid thermal degradation .

Q. What safety protocols are critical when handling this compound derivatives?

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Conduct reactions in fume hoods to mitigate inhalation risks .

- Waste Management : Segregate nitro-containing waste in labeled containers for incineration by certified hazardous waste facilities. Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can enantiopure forms of glycidyl 3-nitrobenzenesulfonate (e.g., (S)- or (R)-isomers) be resolved and characterized?

- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak IA) in HPLC with hexane/isopropanol mobile phases. Confirm enantiomeric excess (ee) via polarimetry or circular dichroism (CD) spectroscopy .

- X-ray Crystallography : For absolute configuration determination, grow single crystals via slow evaporation in ethyl acetate. Refine structures using SHELXL, leveraging hydrogen-bonding patterns (e.g., C–H···O interactions) to resolve stereochemistry .

Q. What strategies address contradictory crystallographic data when analyzing hydrogen-bonding networks in this compound crystals?

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D–H···A motifs) and identify robust supramolecular synthons. Use SHELXPRO to model disorder or twinning in crystals .

- Validation : Cross-validate with DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical bond lengths/angles .

Q. How do electron-withdrawing nitro groups influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Mechanistic Insights : The nitro group activates the benzene ring via meta-directing effects, facilitating SNAr at the sulfonate ester. Kinetic studies (e.g., UV-Vis monitoring at 300 nm) reveal second-order dependence on nucleophile concentration. Substituent effects are quantified using Hammett σ constants .

- Competing Pathways : Compete with elimination pathways (e.g., E2) by adjusting solvent polarity (e.g., DMF vs. THF) and temperature .

Q. What analytical challenges arise when detecting trace impurities in this compound batches, and how are they mitigated?

- Impurity Profiling : Use LC-MS/MS (MRM mode) to identify sulfonic acid byproducts or unreacted nitrobenzene precursors. Limit of detection (LOD) is optimized to 0.1 ppm via SPE pre-concentration .

- Quantitative NMR (qNMR) : Employ ¹H qNMR with internal standards (e.g., 1,4-dinitrobenzene) for absolute quantification of impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.